[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester [(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester
Brand Name: Vulcanchem
CAS No.: 1083065-09-1
VCID: VC0109460
InChI:
SMILES:
Molecular Formula: C₃₃H₃₈N₂O₄
Molecular Weight: 526.67

[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester

CAS No.: 1083065-09-1

Cat. No.: VC0109460

Molecular Formula: C₃₃H₃₈N₂O₄

Molecular Weight: 526.67

* For research use only. Not for human or veterinary use.

[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester - 1083065-09-1

Specification

CAS No. 1083065-09-1
Molecular Formula C₃₃H₃₈N₂O₄
Molecular Weight 526.67

Introduction

Chemical Identity and Structural Properties

[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester is a complex organic molecule belonging to the dibenzazepine family. The compound features a tricyclic dibenzo[b,d]azepin core structure with specific stereochemistry and functional group modifications.

Chemical Identification Data

The compound possesses the following key identifiers and properties:

ParameterValue
CAS Number1083065-09-1
Molecular FormulaC₃₃H₃₈N₂O₄
Molecular Weight526.67 g/mol
Stereochemistry(R) at position 7 of azepine ring; (1R,2S,5R) in cyclohexyl moiety

The molecule's complexity is primarily derived from its multiple stereocenters and diverse functional groups strategically positioned throughout its structure.

Structural Components Analysis

The compound can be conceptually divided into three principal structural components:

  • Dibenzo[b,d]azepin core: This tricyclic system forms the central scaffold, consisting of two fused benzene rings connected by a seven-membered azepine ring. This structural motif provides rigidity and contributes to the compound's three-dimensional conformation .

  • 4-Methoxybenzyl substituent: Attached at the N-5 position of the azepine ring, this aromatic side chain contains a methoxy group at the para position, which potentially serves as a hydrogen bond acceptor in biological systems.

  • Carbamate moiety with menthyl ester: At position 7, there is a carbamate functional group (carbamic acid) esterified with a menthol-derived cyclohexyl group featuring (1R,2S,5R) stereochemistry. This component likely influences the molecule's solubility, metabolism, and receptor interactions .

The structural rigidity of the dibenzazepine core combined with the strategic placement of functional groups demonstrates the application of medicinal chemistry principles in the molecule's design, particularly the rigidification principle which aims to enhance receptor binding affinity and selectivity .

Synthetic Approaches and Chemical Relationships

The synthesis of [(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester likely involves multiple steps utilizing established synthetic methodologies for dibenzazepine derivatives.

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding this molecule's place within the broader chemical landscape:

  • 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride: A closely related compound that shares the same core structure and 4-methoxybenzyl substituent but lacks the menthyl carbamate moiety .

  • Dibenzo[b,f]azepine derivatives: These compounds represent structural isomers with different fusion patterns of the tricyclic system, which have been studied for their potential pharmacological properties .

  • Carbamate-containing dibenzazepines: Various compounds featuring the dibenzazepine scaffold with carbamate functional groups have been synthesized and evaluated as potential therapeutic agents .

The diverse modifications of the dibenzazepine scaffold demonstrate medicinal chemists' efforts to optimize properties such as receptor selectivity, metabolic stability, and pharmacokinetic behavior .

Stereochemical Considerations

The stereochemical features of [(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester are critical to its chemical identity and potential biological activity.

Importance of Stereochemistry

The compound contains multiple stereocenters that significantly influence its three-dimensional conformation:

  • The (R) configuration at position 7: This stereocenter is directly adjacent to the carbonyl group in the azepine ring and dictates the spatial orientation of the carbamate functional group .

  • The (1R,2S,5R) configuration in the cyclohexyl moiety: This specific stereochemical arrangement corresponds to the natural (-)-menthol configuration, which creates a unique three-dimensional structure for the ester portion of the molecule .

The precise stereochemistry likely plays a crucial role in determining how the molecule interacts with potential biological targets, as even minor changes in spatial orientation can dramatically affect receptor binding and biological activity .

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure dibenzazepine derivatives typically requires specialized synthetic approaches:

  • Asymmetric synthesis: Reactions that directly introduce the desired stereochemistry using chiral catalysts or auxiliaries.

  • Optical resolution: Separation of racemic mixtures through techniques such as crystallization of diastereomeric salts or chromatography using chiral stationary phases.

  • Enzymatic resolution: Utilizing enzymes that selectively react with one enantiomer in a racemic mixture.

According to available literature, the synthesis of enantiomerically pure 7-substituted dibenzo[b,d]azepinones has been accomplished through various methods, including optical resolution techniques that might be applicable to the target compound .

Chemical and Physical Properties

The physicochemical properties of [(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester influence its behavior in biological systems and its potential utility in pharmaceutical applications.

Predicted Physicochemical Properties

Based on its structure, the following properties can be anticipated:

PropertyPredicted Value/Characteristic
Physical StateLikely a crystalline solid at room temperature
SolubilityLimited water solubility due to lipophilic character; better solubility in organic solvents
LipophilicityRelatively high logP due to multiple aromatic rings and menthyl group
Hydrogen Bond DonorsLimited (N-H of carbamate)
Hydrogen Bond AcceptorsMultiple (carbonyl groups, methoxy group, carbamate)
Molecular FlexibilityRestricted by the rigid dibenzazepine core but with some rotatable bonds in substituents

These properties would influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile if evaluated for pharmaceutical applications.

Stability and Reactivity

The compound contains several functional groups with distinct reactivity profiles:

Understanding these stability characteristics would be essential for developing appropriate formulation strategies and predicting metabolic pathways if the compound were to be investigated for therapeutic applications.

Analytical Characterization

Comprehensive analytical characterization is essential for establishing the identity, purity, and structural confirmation of [(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester.

Spectroscopic Analysis

Several spectroscopic techniques would be valuable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide detailed structural information, with distinctive signals for aromatic protons, methoxy group, carbamate NH, and the complex pattern of the menthyl moiety.

  • Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for carbonyl groups (both the lactam and carbamate), N-H stretching, and C-O stretching of the methoxy and ester groups.

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the structural components.

  • X-ray Crystallography: Would definitively establish the three-dimensional structure and absolute stereochemistry if suitable crystals could be obtained.

Chromatographic Analysis

Chromatographic techniques would be essential for assessing purity and for separation purposes:

  • High-Performance Liquid Chromatography (HPLC): Useful for purity determination and potential separation of stereoisomers using chiral stationary phases.

  • Thin-Layer Chromatography (TLC): Valuable for monitoring reactions during synthesis and preliminary purity assessment.

These analytical approaches collectively provide a comprehensive profile of the compound's structural and chemical characteristics.

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